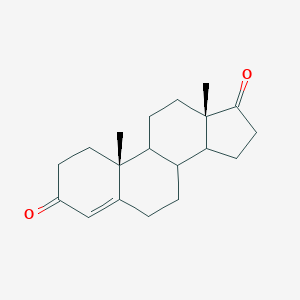

delta(Sup4)-Androstene-3,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Delta(Sup4)-Androstene-3,17-dione is a useful research compound. Its molecular formula is C19H26O2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Testosterone Biosynthesis

One of the most notable applications of delta(Sup4)-Androstene-3,17-dione is its role as a precursor in testosterone biosynthesis. Recent studies have highlighted an enzymatic pathway that facilitates the conversion of 4-androstenedione to testosterone through the action of a bifunctional ketoreductase enzyme. This process has shown promising results in terms of yield and efficiency:

- Conversion Rate : The enzymatic reaction achieved a conversion rate of approximately 98.73% at 40 °C.

- Yield : The overall yield of testosterone was reported to be around 92.81%, with high purity levels (99.82%) post-reaction and purification .

This bioconversion process not only underscores the compound's significance in hormone production but also points towards potential industrial applications for green biosynthesis methods.

Therapeutic Applications

This compound has been investigated for its therapeutic potential in treating conditions related to androgen deficiency. Research indicates that administration of high doses can lead to significant increases in serum testosterone levels and improvements in muscle strength and fat-free mass:

- Study Findings : In a clinical trial involving hypogonadal men, administration of 1500 mg daily resulted in:

These findings suggest that this compound may serve as an effective treatment option for individuals with low testosterone levels.

Myogenesis Promotion

The compound has been shown to bind to androgen receptors (AR) and promote myogenesis—the process by which muscle fibers are formed. In vitro studies demonstrated that:

- This compound induced nuclear translocation of AR and stimulated myogenic activity in mesenchymal cells.

- This effect was confirmed by the upregulation of myogenic factors such as MyoD and an increase in myosin heavy chain II+ myotube area .

These properties highlight its potential use in muscle-wasting diseases or conditions where muscle regeneration is critical.

Implications for Sports Science

In the realm of sports science, this compound has garnered attention for its purported anabolic effects. Despite controversies surrounding its use as a performance-enhancing substance, research suggests:

- The compound may enhance physical performance through increased testosterone levels.

- Its administration could lead to improvements in body composition by increasing fat-free mass .

However, the anabolic effects observed are often attributed to its conversion to testosterone rather than direct action.

Análisis De Reacciones Químicas

Biochemical Conversions in Steroidogenesis

4-Androstenedione serves as a direct precursor in enzymatic pathways:

-

Testosterone biosynthesis : Bioconversion using Escherichia coli-expressed 17β-hydroxysteroid dehydrogenase achieved 98.12% conversion from 50 g/L 4-androstenedione under optimized conditions (10% isopropanol, 40°C) .

-

Estrogen synthesis : Aromatase converts 4-androstenedione to estrone via aromatization of the A-ring, with observed K<sub>d</sub> = 648 nM for androgen receptor binding .

Key enzymatic parameters :

| Enzyme | Substrate | Product | Conversion Rate | Conditions |

|---|---|---|---|---|

| 17β-HSD | 4-AD | Testosterone | 98.12% | 40°C, 10% isopropanol |

| Aromatase | 4-AD | Estrone | Quantified via GC-MS | Cellular assays |

Isomerization Reactions

Base-catalyzed isomerization occurs via dienolate intermediates:

-

Δ⁵ → Δ⁴ isomerization : Hydroxide ions catalyze 5-androstene-3,17-dione → 4-androstenedione with:

Acid/Base-Catalyzed Reactions

Microbial Bioconversion

Delfia acidovorans MTCC 3363 efficiently converts 16-dehydropregnenolone acetate to 4-androstenedione:

Comparative bioconversion efficiency :

| Microorganism | Substrate | Product | Yield |

|---|---|---|---|

| Delfia acidovorans | 16-DPA | 4-AD | >90% |

| E. coli mutants | Phytosterols | 4-AD | 68-82% |

Electrochemical Modifications

Anodic oxidation enables C17 side-chain removal from corticosteroids to 4-androstenedione derivatives:

-

Key process : Electrosynthesis at 1.8 V vs Ag/AgCl achieves 89% yield without chemical reagents

-

Cathodic coupling : Simultaneous hydrogenation produces saturated androgens (e.g., 5α-dihydrotestosterone)

Oxidation/Reduction

-

17-keto reduction : Catalyzed by microbial dehydrogenases to produce testosterone

-

3-keto stability : Resists spontaneous reduction under physiological pH

Epoxidation

Singlet oxygen treatment introduces 14,15-epoxide groups for cardiotonic steroid synthesis .

This compound's reactivity profile enables its central role in steroid manufacturing and endocrine research. Emerging electrochemical and enzymatic methods now provide sustainable routes for its production and derivatization, with conversion efficiencies exceeding 95% in optimized systems .

Propiedades

Número CAS |

897039-79-1 |

|---|---|

Fórmula molecular |

C19H26O2 |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

(10R,13S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |

Clave InChI |

AEMFNILZOJDQLW-WFZCBACDSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CCC4=O)C |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.